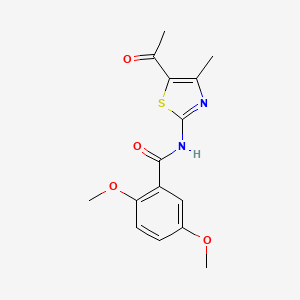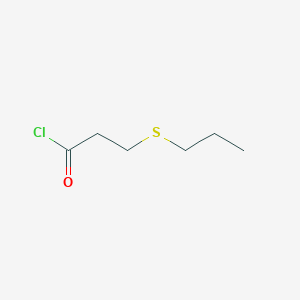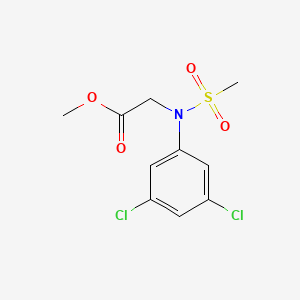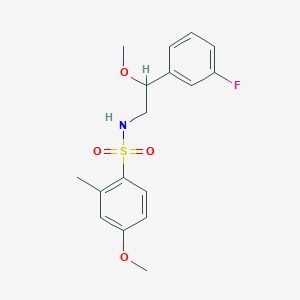
N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dimethoxybenzamide is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their interactions with metal ions, as well as methods for synthesizing similar heterocyclic compounds. For instance, the study of positional isomers of N-(methylthiazol-2-yl)nitrobenzamide shows how subtle changes in the structure can significantly affect the chemical properties, such as fluorescence emissions in the presence of metal ions like copper and iron . This suggests that the acetyl and methoxy groups in this compound could also influence its reactivity and interactions with metals.
Synthesis Analysis
The synthesis of complex organic compounds often involves catalyzed annulation reactions. The first paper describes a [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one to produce 2-aryl quinazolin-4(3H)-one derivatives . Although this paper does not directly describe the synthesis of this compound, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions that would favor the formation of the desired thiazole and benzamide moieties.
Molecular Structure Analysis
The molecular structure of a compound dictates its reactivity and interactions with other molecules. The second paper provides an example of how the position of substituents on the thiazole ring can affect the compound's ability to interact with metal ions . This implies that the specific placement of the acetyl and methoxy groups in this compound would be crucial in determining its chemical behavior and potential applications, such as in sensing or catalysis.
Chemical Reactions Analysis
The interaction of thiazole derivatives with metal ions can lead to changes in properties like fluorescence emission, as demonstrated in the second paper . This suggests that this compound may also undergo specific chemical reactions when exposed to certain metal ions, which could be exploited for analytical or synthetic purposes. The exact reactions would depend on the electronic and steric effects of the substituents present in the molecule.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of this compound, they do offer insights into the properties of structurally related compounds. For example, the fluorescence emission changes upon metal ion interaction indicate that electronic properties such as fluorescence could be key characteristics of thiazole derivatives . Additionally, the catalytic annulation process described in the first paper suggests that the compound might be synthesized under conditions that preserve sensitive functional groups, indicating a degree of stability under certain reaction conditions .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dimethoxybenzamide and its derivatives have been extensively studied for their antimicrobial properties. For instance, derivatives incorporating the thiazole ring have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi. This positions these compounds as potential therapeutic interventions for microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013).
Anticancer Applications
Furthermore, derivatives of this compound have been synthesized and investigated for their potential anticancer activity. Benzothiazole derivatives, in particular, have been identified as prominent structures in medicinal chemistry for their antitumor properties. Studies have shown that these compounds exhibit cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma cell lines, indicating their potential as anticancer agents (Osmaniye et al., 2018).
Molecular Interaction and Binding Studies
Moreover, studies involving molecular docking have provided insights into the binding interactions and inhibitory actions of these compounds. For example, the binding interactions of certain derivatives with human prostaglandin reductase have been investigated, offering insights into their plausible inhibitory action and potential therapeutic applications (Nayak & Poojary, 2019).
Propiedades
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-8-13(9(2)18)22-15(16-8)17-14(19)11-7-10(20-3)5-6-12(11)21-4/h5-7H,1-4H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAFOTGZGOBTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=CC(=C2)OC)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B2537734.png)

![1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2537736.png)

![2-(2-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2537739.png)

![Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2537741.png)
![N-[5-[[2-(2,3-dimethylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B2537742.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2537745.png)
![3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2537747.png)
![2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2537748.png)
![ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate](/img/structure/B2537749.png)
![3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537750.png)
